rel-Methyl (2'S,3R,7a'R)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylate
Description
rel-Methyl (2’S,3R,7a’R)-2-oxo-1’,2’,5’,6’,7’,7a’-hexahydrospiro[indoline-3,3’-pyrrolizine]-2’-carboxylate is a complex spirocyclic compound that belongs to the class of spiroindole derivatives. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields of scientific research, including medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
methyl (2S,3R,8R)-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxylate |
InChI |
InChI=1S/C16H18N2O3/c1-21-14(19)12-9-10-5-4-8-18(10)16(12)11-6-2-3-7-13(11)17-15(16)20/h2-3,6-7,10,12H,4-5,8-9H2,1H3,(H,17,20)/t10-,12-,16+/m1/s1 |
InChI Key |
GWGXYUQKCIFYGS-SIVJFFJCSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H]2CCCN2[C@@]13C4=CC=CC=C4NC3=O |
Canonical SMILES |
COC(=O)C1CC2CCCN2C13C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-Methyl (2’S,3R,7a’R)-2-oxo-1’,2’,5’,6’,7’,7a’-hexahydrospiro[indoline-3,3’-pyrrolizine]-2’-carboxylate typically involves multi-step organic reactions. One common method includes the use of a spirocyclization reaction, where an indoline derivative is reacted with a suitable pyrrolizine precursor under specific conditions to form the spirocyclic structure . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
rel-Methyl (2’S,3R,7a’R)-2-oxo-1’,2’,5’,6’,7’,7a’-hexahydrospiro[indoline-3,3’-pyrrolizine]-2’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals for catalytic reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
rel-Methyl (2’S,3R,7a’R)-2-oxo-1’,2’,5’,6’,7’,7a’-hexahydrospiro[indoline-3,3’-pyrrolizine]-2’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-Methyl (2’S,3R,7a’R)-2-oxo-1’,2’,5’,6’,7’,7a’-hexahydrospiro[indoline-3,3’-pyrrolizine]-2’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiroindole derivatives, such as:
- Spirotryprostatin A
- Spirotryprostatin B
- Pteropodine
- Isopteropodine
Uniqueness
rel-Methyl (2’S,3R,7a’R)-2-oxo-1’,2’,5’,6’,7’,7a’-hexahydrospiro[indoline-3,3’-pyrrolizine]-2’-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its three-dimensional structure allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
